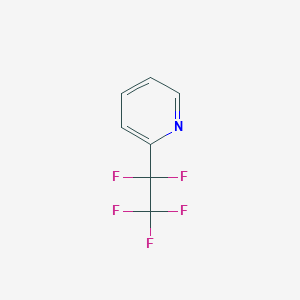
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) is a fluorinated heterocyclic compound characterized by the presence of a pentafluoroethyl group attached to the second position of a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) typically involves the introduction of the pentafluoroethyl group to the pyridine ring. One common method is the reaction of pentafluoroethyl iodide with pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) may involve continuous flow processes to ensure high yield and purity. The use of specialized fluorinating agents and catalysts can enhance the efficiency of the reaction. Additionally, the reaction conditions are optimized to minimize by-products and ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pentafluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated heterocycles, and other derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its use in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals, polymers, and specialty materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) is largely influenced by the electron-withdrawing effects of the fluorine atoms. This effect can modulate the reactivity of the pyridine ring, making it more or less susceptible to various chemical transformations. The compound can interact with molecular targets through hydrogen bonding, van der Waals interactions, and other non-covalent interactions, affecting biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- Pentafluoropyridine
Uniqueness
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties compared to other fluorinated pyridines. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propiedades
Número CAS |
1744-46-3 |
|---|---|
Fórmula molecular |
C7H4F5N |
Peso molecular |
197.1 g/mol |
Nombre IUPAC |
2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9,7(10,11)12)5-3-1-2-4-13-5/h1-4H |
Clave InChI |
JPNAQSMBKJRSPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)(F)F |
SMILES canónico |
C1=CC=NC(=C1)C(C(F)(F)F)(F)F |
Sinónimos |
Pyridine, 2-(pentafluoroethyl)- (7CI,8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















